molecular formula C18H27N3O2 B269092 N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-methylbutanamide

N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-methylbutanamide

Numéro de catalogue B269092
Poids moléculaire: 317.4 g/mol
Clé InChI: YZCRCOQHXXPLAX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-methylbutanamide, commonly known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. It has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. In

Mécanisme D'action

CX-4945 exerts its pharmacological effects by inhibiting the activity of CK2. CK2 is a protein kinase that regulates various cellular processes, including cell proliferation, apoptosis, and DNA repair. CK2 is overexpressed in many cancers and has been implicated in the pathogenesis of various diseases.
By inhibiting the activity of CK2, CX-4945 disrupts the cellular processes that are regulated by CK2. This leads to the induction of cell death in cancer cells, the reduction of amyloid beta accumulation in Alzheimer's disease, and the inhibition of viral replication in various viral infections.
Biochemical and Physiological Effects
CX-4945 has been shown to have various biochemical and physiological effects. In cancer cells, CX-4945 induces cell death by inhibiting the activity of CK2, which regulates various cellular processes that are essential for cancer cell survival. In animal models of Alzheimer's disease, CX-4945 reduces the accumulation of amyloid beta, a protein that is implicated in the pathogenesis of Alzheimer's disease.
In viral infections, CX-4945 inhibits the replication of various viruses by targeting CK2, which plays a role in the replication of these viruses. CX-4945 has also been shown to have anti-inflammatory properties by inhibiting the activity of CK2, which regulates various inflammatory pathways.

Avantages Et Limitations Des Expériences En Laboratoire

CX-4945 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has been shown to have pharmacological effects in various diseases.
However, CX-4945 also has several limitations for lab experiments. It has low solubility in water, which can limit its use in in vitro assays. It also has poor bioavailability, which can limit its use in in vivo studies.

Orientations Futures

There are several future directions for the study of CX-4945. One direction is to explore its potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic disorders. Another direction is to develop more potent and selective inhibitors of CK2 that can overcome the limitations of CX-4945.
Furthermore, the development of CX-4945 analogs with improved solubility and bioavailability could enhance its potential as a therapeutic agent. Finally, the use of CX-4945 in combination with other drugs or therapies could enhance its efficacy and reduce its limitations.

Méthodes De Synthèse

CX-4945 can be synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis of CX-4945 involves the reaction of 4-aminobenzonitrile with cyclohexyl isocyanate to form N-(cyclohexylcarbamoyl)-4-aminobenzonitrile. This intermediate is then reacted with 3-methylbutyryl chloride to form CX-4945.

Applications De Recherche Scientifique

CX-4945 has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the activity of CK2, a protein kinase that is overexpressed in many cancers. CX-4945 has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models.
In addition to cancer, CX-4945 has also been studied for its potential therapeutic applications in neurodegenerative disorders. CK2 has been implicated in the pathogenesis of Alzheimer's disease, and CX-4945 has been shown to reduce the accumulation of amyloid beta in animal models of Alzheimer's disease.
CX-4945 has also been studied for its potential antiviral activity. CK2 has been shown to play a role in the replication of various viruses, including HIV, hepatitis C virus, and dengue virus. CX-4945 has been shown to inhibit the replication of these viruses in vitro.

Propriétés

Nom du produit

N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-methylbutanamide

Formule moléculaire

C18H27N3O2

Poids moléculaire

317.4 g/mol

Nom IUPAC

N-[4-(cyclohexylcarbamoylamino)phenyl]-3-methylbutanamide

InChI

InChI=1S/C18H27N3O2/c1-13(2)12-17(22)19-15-8-10-16(11-9-15)21-18(23)20-14-6-4-3-5-7-14/h8-11,13-14H,3-7,12H2,1-2H3,(H,19,22)(H2,20,21,23)

Clé InChI

YZCRCOQHXXPLAX-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)NC2CCCCC2

SMILES canonique

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)NC2CCCCC2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.